molecular formula C15H13NO2S B1268940 Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol CAS No. 413606-87-8

Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol

Cat. No. B1268940
M. Wt: 271.3 g/mol
InChI Key: IBZWNCTWDYZBNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol involves cyclization reactions under specific conditions. Arslan and Algül (2007) detailed the synthesis using 2-aminothiophenol and 4-methoxybenzaldehyde, cyclized under microwave irradiation and solvent-free conditions to form the compound. Their study emphasized the efficiency of using microwave irradiation for the cyclization process, highlighting the method's advantages in terms of reaction speed and environmental friendliness (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure of Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol has been extensively analyzed using computational methods. The study by Arslan and Algül (2007) also included ab initio and density functional theory (DFT) methods to investigate the molecular structure and vibrational frequencies, revealing the compound's stability and electronic properties. Their findings suggest that B3LYP/6-311G(d,p) level calculations provide a close approximation to the experimental vibrational frequencies, indicating the compound's stable molecular structure (Arslan & Algül, 2007).

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Screening : A study synthesized and screened novel thiazolyl pyrazole and benzoxazole derivatives, including compounds related to Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol, for their antibacterial activities (Landage, Thube, & Karale, 2019).
  • Antimicrobial Evaluation : Novel diastereoselective benzothiazole β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, were evaluated for antimicrobial activities against various bacterial strains (Alborz et al., 2018).

Anti-Mycobacterial Potential

  • Anti-Mycobacterial Chemotypes : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as new anti-mycobacterial chemotypes. Compounds in this category demonstrated potential anti-tubercular activity with low cytotoxicity (Pancholia et al., 2016).

Catalytic Applications

  • Oxidation Catalyst : A study synthesized a molybdenum(VI) complex with a thiazole-hydrazone ligand that exhibited high catalytic activity and improved stability in oxidation reactions (Ghorbanloo & Alamooti, 2017).

Molecular Structure Analysis

  • Ab Initio/DFT Studies : Research focused on the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole using various computational methods, providing insights into its molecular properties (Arslan & Algül, 2007).

Chemical Synthesis and Characterization

  • Chemical Synthesis : Studies have been conducted on the synthesis and characterization of various benzo[d]thiazol-2-yl derivatives, revealing their potential for further biological activity studies and applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Fluorescence and Photophysical Studies

  • Molecular Aggregation : Spectroscopic studies on derivatives of benzo[d]thiazol revealed their molecular aggregation and fluorescence characteristics, which are important for various applications (Matwijczuk et al., 2016).

Photovoltaic Applications

  • Photovoltaic Performance : Research explored the use of benzo[d]thiazole derivatives in polymer photovoltaic devices, focusing on their band gaps and efficiencies in solar energy conversion (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Future Directions

The future directions of research on Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity and potential applications in medicinal chemistry .

properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9,14,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZWNCTWDYZBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349442
Record name BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol

CAS RN

413606-87-8
Record name BENZO[D]THIAZOL-2-YL(4-METHOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Guha, I Kazi, D Sathish, G Sekar - The Journal of Organic …, 2022 - ACS Publications
The development of direct and controlled oxidation of C (sp3) –H bonds is of great importance. Herein, an iodine-catalyzed controlled oxidation of (aryl)(heteroaryl)methanes to (aryl)(…
Number of citations: 1 pubs.acs.org

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